molecular formula C7H13NO B598902 5-Oxa-2-azaspiro[3.5]nonane CAS No. 138387-19-6

5-Oxa-2-azaspiro[3.5]nonane

Cat. No. B598902
M. Wt: 127.187
InChI Key: SBULNORPQJCVIL-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It is available in two forms: hydrochloride and oxalate . The hydrochloride form has a molecular weight of 163.65 , while the oxalate form has a molecular weight of 217.22 .


Synthesis Analysis

A new synthesis method for 2-oxa-7-azaspiro[3.5]nonane has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .


Molecular Structure Analysis

The InChI code for 5-Oxa-2-azaspiro[3.5]nonane is 1S/C7H13NO/c1-2-4-8-7(3-1)5-9-6-7/h8H,1-6H2 . The molecular structure of this compound can be found in various databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxa-2-azaspiro[3.5]nonane include a molecular weight of 127.19 and a storage temperature of 4°C . The hydrochloride form is a powder , while the oxalate form is a solid .

Scientific Research Applications

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

    • Summary of Application : This compound has been used in the synthesis of a spirocyclic oxetane-fused benzimidazole . The spirocyclic oxetane motif was fused onto heterocycles in attempts to prepare [1,2- a] alicyclic ring-fused benzimidazoles .
    • Methods of Application : The synthesis started from the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p-tosylamide . The expanded analogue is commercially available but expensive, and a new synthetic pathway is now reported .
    • Results or Outcomes : The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹ H -spiro [oxetane-3,3ʹ-pyrido [1,2- a ]benzimidazole] and the azetidine ring-opened adduct, N - (2-acetamido-4-bromophenyl)- N - { [3- (chloromethyl)oxetan-3-yl]methyl}acetamide are disclosed .
  • Use as a Building Block in Research and Development

    • Summary of Application : “5-Oxa-2-azaspiro[3.5]nonane” is a fine chemical used as a building block in research and development of complex compounds, such as pharmaceuticals, agrochemicals, and polymers.
  • Applications as Leuco Dyes

    • Summary of Application : Spiro forms of oxazines find applications as leuco dyes, by frequently displaying chromism - reversibly interchanging between their colorless and colored forms .

Safety And Hazards

The safety information for 5-Oxa-2-azaspiro[3.5]nonane includes hazard statements such as H227, H315, H319, and H335 . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-4-9-7(3-1)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULNORPQJCVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717324
Record name 5-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-2-azaspiro[3.5]nonane

CAS RN

138387-19-6
Record name 5-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
K Undheim - Synthesis, 2015 - thieme-connect.com
The biological importance and wide occurrence of spirane systems in nature have stimulated studies in spirane chemistry. The fundamental spirane framework consists of two …
Number of citations: 28 www.thieme-connect.com
RE Dolle, D McNair, MJ Hughes, LI Kruse… - Journal of medicinal …, 1992 - ACS Publications
Citric acid analogues (±)-12a, b and (±)-17a, b, where one of the primary carboxylates has been replaced by a sulfoximinoyl and a 3-(3-hydroxy-/3-lactamyl) moiety, respectively, have …
Number of citations: 25 pubs.acs.org
C Juneau - docplayer.fr
7 Sommaire Sommaire Remerciements... 5 Sommaire... 7 Abréviations et acronymes Introduction générale Chapitre I: Iminosucres et structures contraintes Iminosucres généralités …
Number of citations: 2 docplayer.fr
R Hensienne - 2016 - theses.hal.science
Des études antérieures conduites par notre groupe ont permis d’identifier l’α-1-C-nonyl-1,5-didésoxy-1,5-imino-D-xylitol en tant que puissant inhibiteur de la β-glucocérébrosidase – …
Number of citations: 7 theses.hal.science

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